4H-1-Benzothiopyran-4-one, 7-amino-2,3-dihydro-8-hydroxy-, 1,1-dioxide 4H-1-Benzothiopyran-4-one, 7-amino-2,3-dihydro-8-hydroxy-, 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19964205
InChI: InChI=1S/C9H9NO4S/c10-6-2-1-5-7(11)3-4-15(13,14)9(5)8(6)12/h1-2,12H,3-4,10H2
SMILES:
Molecular Formula: C9H9NO4S
Molecular Weight: 227.24 g/mol

4H-1-Benzothiopyran-4-one, 7-amino-2,3-dihydro-8-hydroxy-, 1,1-dioxide

CAS No.:

Cat. No.: VC19964205

Molecular Formula: C9H9NO4S

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzothiopyran-4-one, 7-amino-2,3-dihydro-8-hydroxy-, 1,1-dioxide -

Specification

Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
IUPAC Name 7-amino-8-hydroxy-1,1-dioxo-2,3-dihydrothiochromen-4-one
Standard InChI InChI=1S/C9H9NO4S/c10-6-2-1-5-7(11)3-4-15(13,14)9(5)8(6)12/h1-2,12H,3-4,10H2
Standard InChI Key XAFUDRXYGWEGJU-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)C2=C(C1=O)C=CC(=C2O)N

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s systematic name, 4H-1-Benzothiopyran-4-one, 7-amino-2,3-dihydro-8-hydroxy-, 1,1-dioxide, delineates its core structure and substituents:

  • Benzothiopyran-4-one: A bicyclic system comprising a benzene ring fused to a thiopyran ring, with a ketone group at position 4.

  • 1,1-Dioxide: Indicates the sulfur atom in the thiopyran ring is oxidized to a sulfone group.

  • 7-Amino and 8-Hydroxy: Substituents on the benzene ring at positions 7 and 8, respectively.

The molecular formula is C₉H₉NO₄S, derived from the base benzothiopyran system (C₉H₈OS) modified by sulfone oxidation (+O₂), amino (-NH₂), and hydroxy (-OH) groups .

Structural Elucidation and Key Features

The molecule’s rigidity arises from its fused bicyclic system and the absence of rotatable bonds. Key structural attributes include:

  • Sulfone Group: Enhances polarity and potential hydrogen-bonding interactions.

  • Amino and Hydroxy Groups: Provide sites for electrophilic substitution and participation in biochemical pathways.

  • Planar Aromatic System: Facilitates π-π stacking interactions in protein binding .

Synthesis and Manufacturing

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring precise placement of amino and hydroxy groups on the benzene ring.

  • Sulfone Stability: Avoiding over-oxidation or decomposition during sulfonation steps.

  • Purification: Separating isomers due to the compound’s rigid structure .

Physicochemical Properties

Key Parameters

PropertyValue
Molecular Weight227.24 g/mol
Topological PSA (TPSA)97.46 Ų
LogP (Partition Coeff.)0.3345
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds0

Solubility and Stability

  • Solubility: Moderate aqueous solubility due to high TPSA, enhanced by polar solvents like ethanol or DMSO.

  • Stability: Likely stable under inert conditions but susceptible to photodegradation due to the aromatic system .

CompoundTarget ActivityIC₅₀/EC₅₀
This CompoundNot yet reportedN/A
Benzothiophene SulfonesRORγt Modulation1–10 μM (TR-FRET)
4,5-Dimethoxy DerivativesAChE Inhibition2–5 μM

Table 1: Activity comparison with structurally related compounds .

Applications and Future Directions

Pharmaceutical Development

  • Immune Modulators: Potential targeting of RORγt for autoimmune diseases.

  • Antioxidant Agents: Scavenging reactive oxygen species in neurodegenerative disorders .

Material Science

  • Ligand Design: Chelating metal ions due to amino and hydroxy groups.

  • Polymer Additives: Enhancing thermal stability through sulfone groups .

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